molecular formula C16H16F2N2O2 B7101507 N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide

N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide

Cat. No.: B7101507
M. Wt: 306.31 g/mol
InChI Key: VRFCOOHLJSTKAD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidine moiety, and a difluorophenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c17-11-3-5-14(13(18)9-11)19-16(21)15-6-4-12(22-15)10-20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFCOOHLJSTKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is often introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules. It can serve as a probe in biochemical assays to investigate the function of specific proteins.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-5-(morpholin-1-ylmethyl)furan-2-carboxamide
  • N-(2,4-difluorophenyl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide
  • N-(2,4-difluorophenyl)-5-(azetidin-1-ylmethyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2,4-difluorophenyl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is unique due to the presence of the pyrrolidine moiety, which can influence its binding affinity and specificity for certain molecular targets. This structural feature may enhance its biological activity and make it a more potent compound in certain applications.

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